molecular formula C13H19NO5 B1365504 (R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid CAS No. 270596-33-3

(R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid

Cat. No. B1365504
CAS RN: 270596-33-3
M. Wt: 269.29 g/mol
InChI Key: WFTLLVUGUYBNDJ-SECBINFHSA-N
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Description

(R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid, also known as (R)-3-amino-4-((t-butoxycarbonyl)furan-2-yl)butanoic acid or (R)-3-amino-4-((t-Boc)furan-2-yl)butanoic acid, is an organic compound with a variety of applications in scientific research. It is a chiral carboxylic acid that has been used in the synthesis of a range of compounds, including peptides, peptidomimetics, and other biologically active molecules. It is also known to have a range of biochemical and physiological effects, and is used in laboratory experiments to explore these effects.

Scientific Research Applications

Enantioselective Synthesis and Neuroexcitant Analogues

  • The enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), has been achieved using tert-butoxycarbonyl derivatives. This process involves the coupling of tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI) with other intermediates, demonstrating the compound's utility in synthesizing complex neuroactive molecules (Pajouhesh et al., 2000).

Peptide Bond Isostere Synthesis 2. The compound has been used in preparing diastereoisomers serving as peptide bond isosteres. These isosteres are crucial in developing peptide inhibitors of aspartic proteinases, highlighting the compound's role in producing medically relevant molecules (Litera et al., 1998).

Asymmetric Hydrogenation and Pharmacophore Preparation 3. Asymmetric hydrogenation of enamines involving the tert-butoxycarbonyl compound has been used to synthesize beta-amino acid pharmacophores. This method emphasizes the compound's significance in creating pharmacologically active structures (Kubryk & Hansen, 2006).

Synthesis of Unnatural Amino Acids 4. The compound facilitates the synthesis of unnatural amino acids and derivatives, such as N-tert-butoxycarbonylation of amines. This application is significant in the field of peptide synthesis and biochemistry, where such modified amino acids play crucial roles (Heydari et al., 2007).

Collagen Cross-linking and Synthesis 5. An efficient synthesis method for collagen cross-link precursors utilizing the tert-butoxycarbonyl compound has been described. This approach is vital for studying and manipulating collagen structures, which are fundamental in tissue engineering and medical research (Adamczyk et al., 1999).

properties

IUPAC Name

(3R)-4-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-9(8-11(15)16)7-10-5-4-6-18-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTLLVUGUYBNDJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201168926
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid

CAS RN

270596-33-3
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270596-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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